molecular formula C10H12INO2 B3093953 N-ethyl-2-(4-iodophenoxy)acetamide CAS No. 1251234-96-4

N-ethyl-2-(4-iodophenoxy)acetamide

Cat. No. B3093953
CAS RN: 1251234-96-4
M. Wt: 305.11 g/mol
InChI Key: LDYMABUXULDCPS-UHFFFAOYSA-N
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Description

“N-ethyl-2-(4-iodophenoxy)acetamide”, also known as 4-Iodo-2-phenoxyacetanilide, is an organic compound with various applications in scientific experiments. It has a molecular formula of C10H12INO2 and a molecular weight of 305.11 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an acetamide group that is N-linked to an arylethylamine . The iodine atom is attached to the fourth carbon of the phenyl ring .

Scientific Research Applications

Chemoselective Synthesis

N-ethyl-2-(4-iodophenoxy)acetamide derivatives have been explored for their potential in chemoselective synthesis processes. For example, the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis, using immobilized lipase, showcases the utility of similar compounds in synthesizing drug intermediates efficiently (Magadum & Yadav, 2018).

Anticancer and Anti-inflammatory Applications

Research into 2-(substituted phenoxy) acetamide derivatives, including those similar to this compound, has demonstrated potential anticancer, anti-inflammatory, and analgesic activities. These compounds have shown promise in studies against breast cancer and neuroblastoma cell lines, indicating their potential as therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Antimicrobial and Cytotoxicity Studies

Several this compound derivatives have been synthesized and evaluated for their antimicrobial activity and cytotoxicity, revealing significant antimicrobial properties and low cytotoxicity against certain cell lines, suggesting their use in developing new antimicrobial agents (Kaplancıklı et al., 2012).

Structural Analysis and Drug Design

The synthesis and structural characterization of compounds related to this compound have contributed to drug design and development, particularly in the context of anti-inflammatory and antidyslipidemic activities. The detailed structural analysis aids in understanding the interaction mechanisms and designing more effective drugs (Navarrete-Vázquez et al., 2011).

Environmental and Biodegradation Studies

Some studies have focused on the environmental aspects and biodegradation pathways of chloroacetamide herbicides, including metabolites structurally related to this compound. These studies offer insights into the environmental impact and degradation mechanisms of such compounds, which is crucial for assessing their safety and ecological effects (Coleman et al., 2000).

Future Directions

Phenoxy acetamide and its derivatives have been the subject of recent investigations due to their potential as therapeutic candidates . This suggests that “N-ethyl-2-(4-iodophenoxy)acetamide” and similar compounds may also have potential for future research and development in medicinal chemistry .

properties

IUPAC Name

N-ethyl-2-(4-iodophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-2-12-10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYMABUXULDCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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